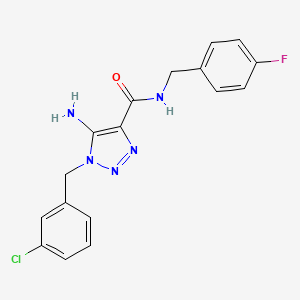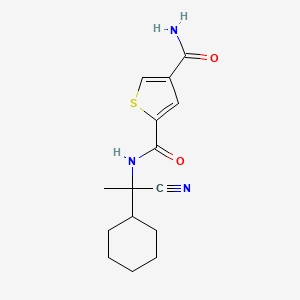
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . It is known for its unique chemical structure, which includes a sulfonamide group attached to a phenylethyl moiety.
Wirkmechanismus
Target of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity .
Mode of Action
It is known that many thiourea derivatives, which are structurally similar to 4-methyl-n-(2-oxo-2-phenylethyl)benzenesulfonamide, have exhibited biological activities including anticancer activity through several mechanisms .
Biochemical Pathways
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-oxopentanenitrile: Another compound with a similar structure but different functional groups.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: A compound with a similar sulfonamide group but different substituents.
Uniqueness
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a phenylethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-methyl-N-phenacylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGTVRRRFCLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

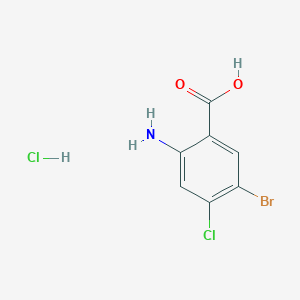
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2616842.png)
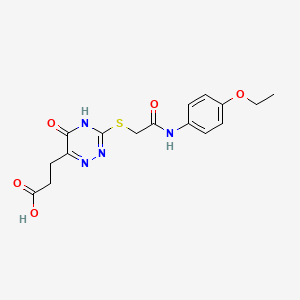
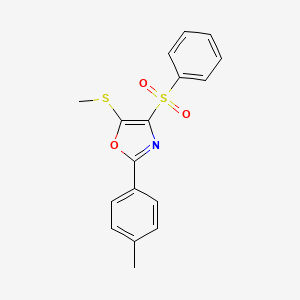
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea](/img/structure/B2616846.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)
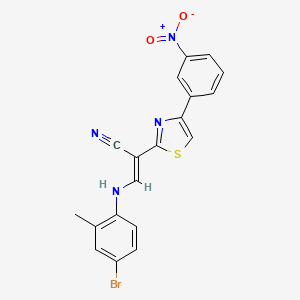
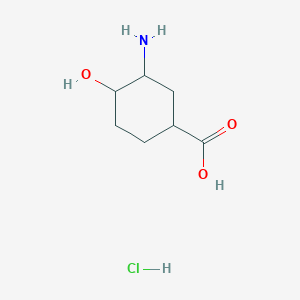
![N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)
![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)
![5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2616859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)
